molecular formula C23H26FN5O3 B8093341 Vorolanib

Vorolanib

Cat. No.: B8093341
M. Wt: 439.5 g/mol
InChI Key: KMIOJWCYOHBUJS-ADFUCPMPSA-N
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Description

Vorolanib is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an indole moiety, and a pyrrole carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vorolanib involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the dimethylcarbamoyl group, and the coupling of the indole and pyrrole moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Vorolanib can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Vorolanib has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Vorolanib involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
  • **N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

The presence of the fluorine atom in Vorolanib distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for research and application.

Biological Activity

Vorolanib (CM082) is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular diseases. This article explores the compound's mechanisms of action, preclinical and clinical findings, as well as its potential applications in various therapeutic areas.

This compound primarily targets several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • FMS-like Tyrosine Kinase 3 (FLT3)
  • c-Kit

These targets play crucial roles in angiogenesis, tumor growth, and metastasis. This compound's inhibition of these receptors leads to decreased tumor vascularization and proliferation, making it a promising candidate for anti-cancer therapies.

Preclinical Studies

In preclinical models, this compound has demonstrated significant anti-angiogenic and anti-tumor activity. Key findings include:

  • Inhibition of VEGF-Induced Proliferation : this compound inhibited VEGF165-induced proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values of 64.13 nM and 92.37 nM for cell lines and primary cells, respectively .
  • Tumor Regression in Xenograft Models : In mouse xenograft studies, this compound effectively inhibited tumor growth across various cancer cell lines, including MV-4-11 and A549, achieving complete tumor regression in some cases .

Table 1: In Vitro Activity of this compound

Cell LineIC50 (nM)Response to this compound
MV-4-11140Significant inhibition
A549>2000No significant effect
HUVECs64.13Significant inhibition

Clinical Trials

This compound has been evaluated in several clinical trials, focusing on its safety and efficacy as a monotherapy and in combination therapies.

Phase 1/2 Studies

  • Monotherapy : A phase 1 clinical trial established that a daily dose of 400 mg was tolerable and showed early signs of efficacy in patients with solid tumors .
  • Combination Therapy with Nivolumab : Another study assessed the safety and efficacy of combining this compound with nivolumab in patients with refractory thoracic malignancies. This combination aimed to overcome resistance to checkpoint inhibitors by modulating the tumor microenvironment .

Table 2: Summary of Clinical Findings

Study TypeCombinationKey Findings
Phase 1MonotherapyTolerable at 400 mg/day
Phase 1/2NivolumabNearly doubled response rate in NSCLC

Safety Profile

This compound has shown a favorable safety profile compared to other TKIs like sunitinib. Common adverse events reported include fatigue (32%), elevation of liver enzymes (27% for AST and 25% for ALT), and diarrhea (19%) during combination therapy . Importantly, this compound's selective inhibition may lead to fewer side effects associated with broader-spectrum TKIs.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with this compound plus nivolumab exhibited a significant reduction in tumor size after three months, highlighting the potential for enhanced efficacy through combination therapy.
  • Case Study 2 : In a cohort of patients with wet age-related macular degeneration (AMD), this compound delivered via a sustained-release intravitreal insert demonstrated promising results in reducing choroidal neovascularization without significant systemic toxicity .

Properties

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10+/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-ADFUCPMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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